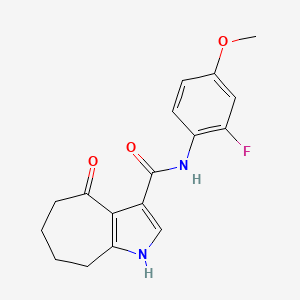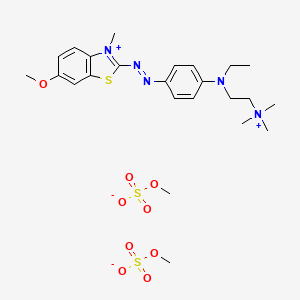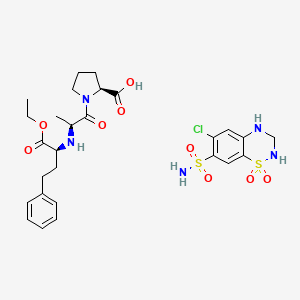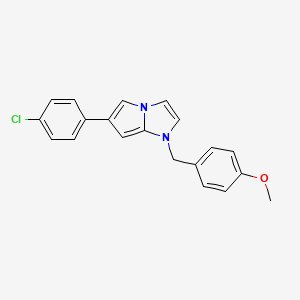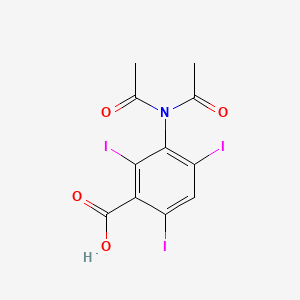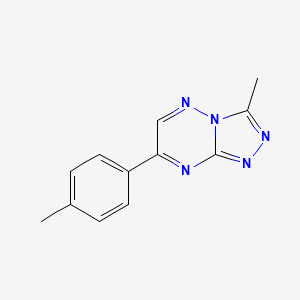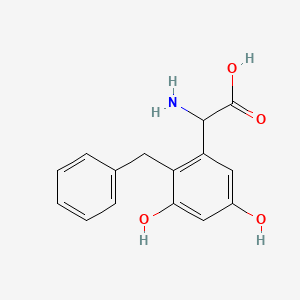
Z2S8MR1Ckb
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Z2S8MR1Ckb is identified by the Unique Ingredient Identifier (UNII) code assigned by the FDA.
Preparation Methods
The preparation of Z2S8MR1Ckb involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that include the use of specific reagents and catalysts. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Z2S8MR1Ckb: undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
Z2S8MR1Ckb: has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is explored for its therapeutic potential in treating various diseases. In industry, it is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of Z2S8MR1Ckb involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, leading to the modulation of various biochemical pathways. This interaction can result in changes in cellular functions and physiological responses .
Comparison with Similar Compounds
Z2S8MR1Ckb: can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with analogous functional groups or similar molecular frameworks. The uniqueness of This compound lies in its specific chemical structure and the distinct biological activities it exhibits .
Properties
CAS No. |
198420-11-0 |
|---|---|
Molecular Formula |
C15H15NO4 |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
2-amino-2-(2-benzyl-3,5-dihydroxyphenyl)acetic acid |
InChI |
InChI=1S/C15H15NO4/c16-14(15(19)20)12-7-10(17)8-13(18)11(12)6-9-4-2-1-3-5-9/h1-5,7-8,14,17-18H,6,16H2,(H,19,20) |
InChI Key |
NSAKNHOCQXFPGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=C(C=C2O)O)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





